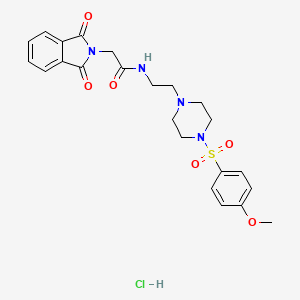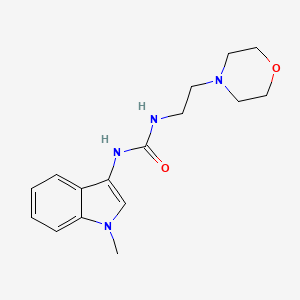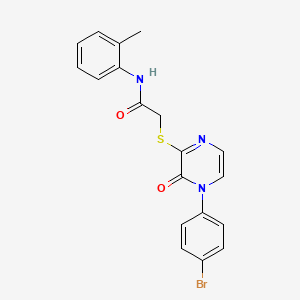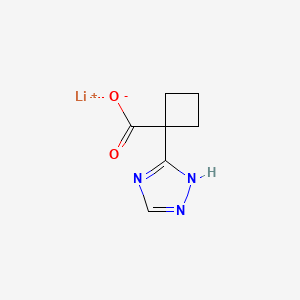
N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a potent and selective inhibitor of GSK-3, which is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has two isoforms, GSK-3α and GSK-3β, both of which are inhibited by this compound. By inhibiting GSK-3, this compound promotes the stabilization and nuclear localization of β-catenin, a key component of the Wnt signaling pathway. This leads to the activation of Wnt target genes, which are involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role in stem cell biology, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by promoting the survival of neurons and inhibiting the production of amyloid beta, a key component of Alzheimer's disease pathology. Furthermore, this compound has been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is its potency and selectivity for GSK-3 inhibition. This allows for precise control of the Wnt signaling pathway and its downstream effects. In addition, this compound is stable and easy to handle, making it suitable for use in various experimental systems. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some laboratories.
Orientations Futures
There are many future directions for the use of N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide in scientific research. One area of interest is the development of more potent and selective inhibitors of GSK-3, which may have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs or therapies, which may enhance its efficacy. Furthermore, the use of this compound in the study of various diseases, such as cancer and Alzheimer's disease, may lead to the development of new treatments and therapies.
Méthodes De Synthèse
N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonamide with cyclohexylamine to form N-cyclohexyl-2,4-dichloro-5-methylbenzenesulfonamide. The second step involves the reaction of N-cyclohexyl-2,4-dichloro-5-methylbenzenesulfonamide with thiosemicarbazide to form this compound, which is this compound.
Applications De Recherche Scientifique
N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide has been widely used in scientific research, particularly in the field of stem cell biology. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting GSK-3, which is involved in the maintenance of pluripotency. This compound has also been used in the differentiation of iPSCs into various cell types, including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been used in the study of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-12-11-14(18-16(19)9-10-24(18,20)21)7-8-15(12)25(22,23)17-13-5-3-2-4-6-13/h7-8,11,13,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGMZOAKUOKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2799160.png)



![4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2799169.png)
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]propanamide](/img/structure/B2799170.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2799174.png)
![2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2799175.png)
![(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B2799176.png)

